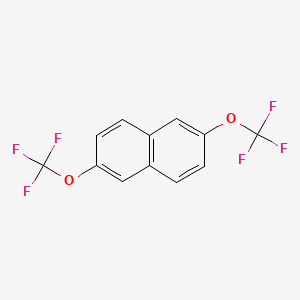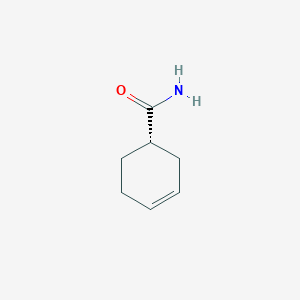
2,6-Bis(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to the naphthalene ring at the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethoxy)naphthalene typically involves the reaction of 2,6-dibromonaphthalene with trifluoromethoxy reagents under specific conditions. One common method is the Sonogashira coupling reaction, where 2,6-dibromonaphthalene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy groups.
Applications De Recherche Scientifique
2,6-Bis(trifluoromethoxy)naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,6-Bis(trifluoromethoxy)naphthalene exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy groups can influence the compound’s reactivity and interaction with other molecules. For example, in biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,6-Bis(trimethylsilylethynyl)naphthalene: This compound has trimethylsilylethynyl groups instead of trifluoromethoxy groups and exhibits different chemical properties and reactivity.
2,6-Bis(trifluoromethyl)naphthalene: Similar to 2,6-Bis(trifluoromethoxy)naphthalene but with trifluoromethyl groups, leading to differences in physical and chemical properties.
Uniqueness: this compound is unique due to the presence of the trifluoromethoxy groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and pharmaceuticals .
Propriétés
Formule moléculaire |
C12H6F6O2 |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
2,6-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-3-1-7-5-10(20-12(16,17)18)4-2-8(7)6-9/h1-6H |
Clé InChI |
FUZDBPNZPURVJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)

![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)







![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
